

Application Notes and Protocols for the Analysis of 2-Hydroxy Desipramine-d6

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Compound of Interest

Compound Name: 2-Hydroxy Desipramine-d6

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of **2-Hydroxy Desipramine-d6**. This deuterated internal standard is crucial for the accurate quantification of the active metabolite of desipramine, a tricyclic antidepressant. The following sections offer comprehensive methodologies for sample extraction from biological matrices, along with quantitative data and visual workflows to guide researchers in their analytical studies.

Introduction

Desipramine is a tricyclic antidepressant primarily used in the management of major depressive disorder. Its major active metabolite, 2-Hydroxydesipramine, is pharmacologically active, and its concentration in biological fluids is essential for therapeutic drug monitoring and pharmacokinetic studies.^{[1][2]} **2-Hydroxy Desipramine-d6** is a stable isotope-labeled analog of 2-Hydroxydesipramine, commonly utilized as an internal standard in analytical research to ensure accuracy and precision in quantification by mass spectrometry.^[3] This document outlines detailed protocols for the extraction of 2-Hydroxydesipramine from human plasma and urine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of desipramine and its metabolites. These data are compiled from multiple validated methods and are presented for comparative purposes.

Table 1: LC-MS/MS Method Parameters for Desipramine and 2-Hydroxydesipramine Analysis in Human Plasma

Parameter	Desipramine	2-Hydroxydesipramine	Internal Standard	Reference
Linearity Range	5.0 - 1,000.0 ng/mL	5.0 - 250.0 ng/mL	Imipramine-d3	[4]
Intra-day Precision (%RSD)	2.2 - 3.6%	1.7 - 4.2%	-	[4]
Inter-day Precision (%RSD)	2.6 - 5.0%	2.0 - 8.4%	-	[4]
Accuracy	93.6 - 106.6%	94.1 - 106.4%	-	[4]
Recovery	96.0 - 97.6%	87.0 - 99.5%	-	[4]
Lower Limit of Quantification (LLOQ)	5.0 ng/mL	5.0 ng/mL	-	[4]

Table 2: HPLC-UV Method Parameters for Desipramine and 2-Hydroxydesipramine Analysis in Serum

Parameter	Desipramine	2-Hydroxydesipramine	Internal Standard	Reference
Linearity Range	1 - 100 µg/L	1 - 100 µg/L	Amitriptyline	[5]
Between-run Precision (%CV)	3.6 - 3.9%	3.4 - 3.8%	-	[5]
Lower Limit of Detection	1 µg/L	1 µg/L	-	[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the extraction of 2-Hydroxydesipramine from human plasma and urine using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of desipramine and 2-hydroxydesipramine in human plasma.[3]

Materials:

- Human plasma (EDTA)
- **2-Hydroxy Desipramine-d6** internal standard (ISTD) working solution
- Basic buffer (e.g., 0.1 M Sodium Carbonate)
- Methyl tert-butyl ether (MTBE)
- Acetonitrile (ACN), 90% in water
- Microcentrifuge tubes (1.5 mL)

- Pipettes and tips
- Vortex mixer
- Centrifuge
- Sample concentrator (e.g., nitrogen evaporator)
- 96-well polypropylene plate

Procedure:

- **Sample Aliquoting:** To a 1.5 mL microcentrifuge tube, add 50.0 μ L of human plasma sample.
- **Internal Standard Spiking:** Add 25.0 μ L of the **2-Hydroxy Desipramine-d6** internal standard working solution to each plasma sample.
- **Alkalinization:** Add 50 μ L of basic buffer to each tube and vortex briefly to mix.
- **Liquid-Liquid Extraction:**
 - Add 1.0 mL of MTBE to each tube.
 - Vortex vigorously for 5 minutes to ensure thorough mixing.
 - Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
- **Supernatant Transfer:** Carefully transfer the upper organic layer (MTBE) to a clean 96-well polypropylene plate.
- **Evaporation:** Evaporate the samples to dryness under a gentle stream of nitrogen at approximately 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 μ L of 90% acetonitrile.
- **Analysis:** The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine

This protocol provides a general procedure for the extraction of tricyclic antidepressants and their metabolites from urine using a mixed-mode cation exchange SPE sorbent.

Materials:

- Human urine
- **2-Hydroxy Desipramine-d6** internal standard (ISTD) working solution
- 4% Phosphoric acid (H₃PO₄)
- Methanol (MeOH)
- Acetonitrile (ACN)
- 10 mM Ammonium acetate, pH 6
- Elution solvent: 60:40 ACN/MeOH containing 2% formic acid
- Mixed-mode weak cation exchange SPE cartridges or 96-well plate
- SPE manifold
- Vortex mixer
- Centrifuge

Procedure:

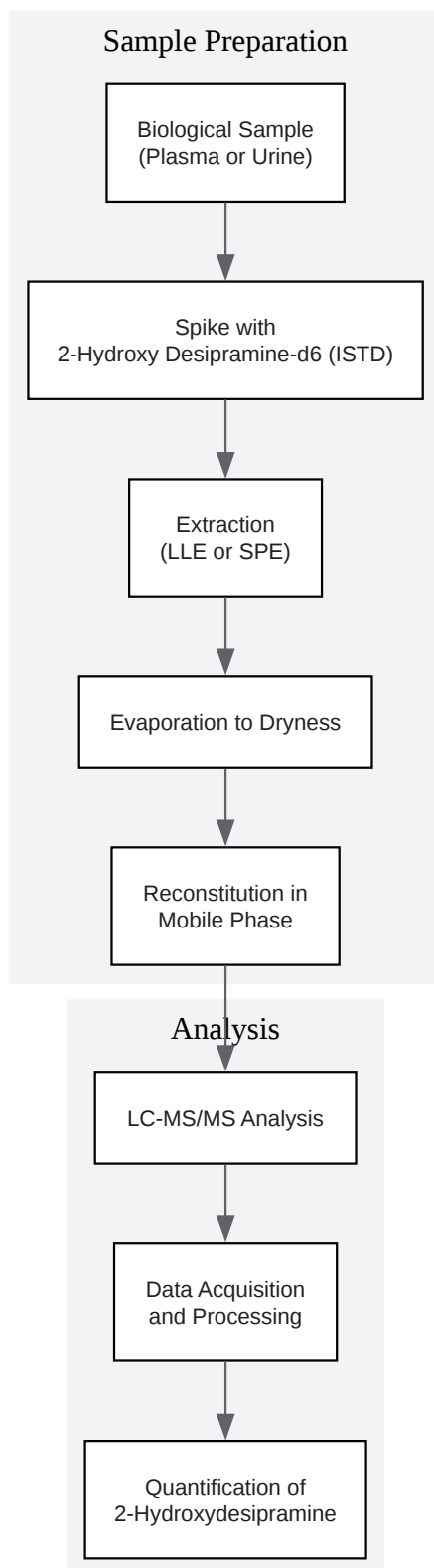
- Sample Pre-treatment:
 - To 200 µL of urine sample, add 200 µL of 4% H₃PO₄.
 - Add an appropriate volume of the **2-Hydroxy Desipramine-d6** internal standard working solution.

- Vortex to mix.
- SPE Cartridge Conditioning:
 - Condition the SPE cartridge with 1 mL of Methanol.
 - Equilibrate the cartridge with 1 mL of water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 1 mL of 10 mM ammonium acetate, pH 6.
 - Wash the cartridge with 1 mL of Methanol.
- Elution: Elute the analytes with two 250 µL aliquots of the elution solvent into a clean collection tube.
- Evaporation (Optional): If concentration is needed, evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
- Analysis: The samples are now ready for injection.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of **2-Hydroxy Desipramine-d6**.

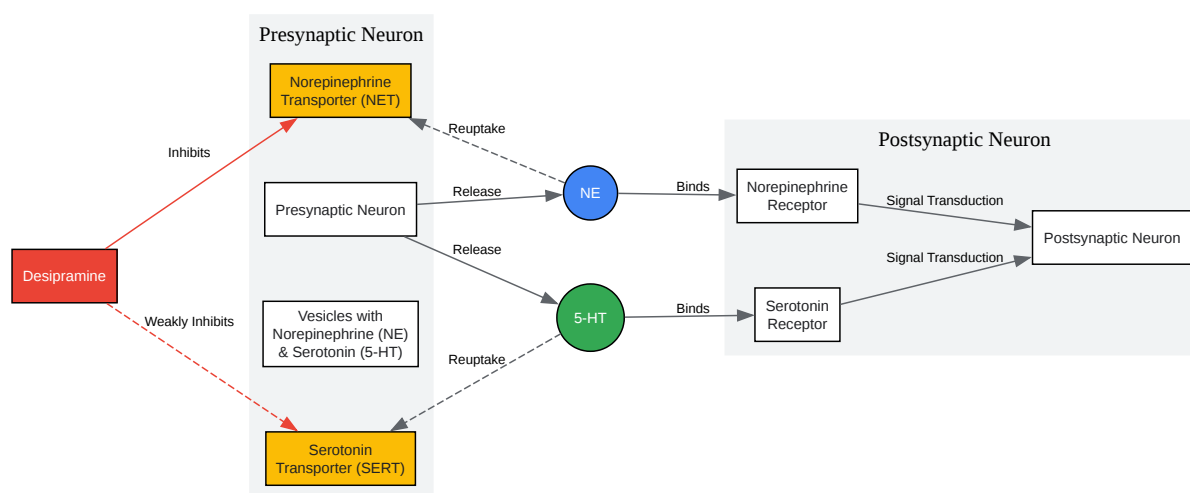


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Caption: Experimental workflow for **2-Hydroxy Desipramine-d6** analysis.

Signaling Pathway of Desipramine

Desipramine primarily acts by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.



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Caption: Mechanism of action of Desipramine.

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